5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Catalog No.
S596398
CAS No.
2503-56-2
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS Number

2503-56-2

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

IUPAC Name

5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9)

InChI Key

INVVMIXYILXINW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)N=CN2

Synonyms

5-methyl-1,2,4-triazolo(1,5-a)pyrimidin-7(4H)-one, HmtpO compound

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=CN2

Medicinal Chemistry:

-MTP belongs to a class of compounds known as triazolopyrimidines, which have been investigated for their potential therapeutic applications due to their diverse biological activities [1]. Studies have shown that 5-MTP exhibits various properties relevant to medicinal chemistry, including:

  • Antimicrobial activity: 5-MTP has been reported to possess antibacterial and antifungal properties [2]. However, further research is needed to determine its efficacy and potential clinical applications.

Structural Biology:

The unique ring structure of 5-MTP makes it an interesting molecule for studying protein-ligand interactions. 5-MTP can be used as a probe to investigate the binding modes of small molecules to specific protein targets, which can aid in the development of new drugs [3].

Material Science:

Recent studies have explored the potential use of 5-MTP in the development of functional materials. For instance, 5-MTP derivatives have been incorporated into polymers to create materials with specific properties, such as photoluminescence [4].

Reference Sources:

  • [1] Jin, Z., et al. (2012). Design, synthesis, and biological evaluation of novel triazolopyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 54, 401-410.
  • [2] El-Dien, M. G., et al. (2013). Synthesis and antimicrobial activity of some novel triazolo[1,5-a]pyrimidine derivatives. Molecules, 18(3), 2748-2762.
  • [3] Park, H., et al. (2016). Design and synthesis of triazolopyrimidine derivatives as selective inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 26(10), 2493-2497.
  • [4] Xu, T., et al. (2018). Synthesis and photoluminescence properties of triazolopyrimidine-based conjugated polymers. Dyes and Pigments, 154, 185-192.

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound characterized by the presence of a triazole and pyrimidine ring system. Its molecular formula is C6H6N4O, and it has a molecular weight of approximately 150.14 g/mol. This compound is notable for its hydroxyl group at the 7-position of the pyrimidine ring, contributing to its chemical reactivity and biological properties. The compound is also recognized by its CAS number 2503-56-2 and its InChIKey, ZUIVNYGZFPOXFW-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.

Due to its functional groups. It can undergo:

  • Hydroxylation: The hydroxyl group at position 7 can participate in further chemical modifications.
  • Nucleophilic substitutions: The nitrogen atoms in the triazole and pyrimidine rings can act as nucleophiles in substitution reactions.
  • Condensation reactions: This compound can react with other electrophiles to form larger heterocyclic structures or derivatives.

This compound exhibits significant biological activity, particularly as an antimalarial agent. It has been shown to inhibit dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides in Plasmodium falciparum, the malaria-causing parasite . Additionally, it has potential antiviral properties against influenza viruses by disrupting protein interactions essential for viral replication .

The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves:

  • Refluxing 3-amino-1,2,4-triazole with ethyl acetoacetate in glacial acetic acid for several hours to yield the desired product .
  • Cyclization reactions can also be employed where appropriate precursors are reacted under acidic or basic conditions to form the triazolo-pyrimidine structure.

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol finds applications in:

  • Pharmaceuticals: As a precursor or active ingredient in antimalarial drugs and antiviral agents.
  • Research: Used in studies investigating enzyme inhibition and protein interactions related to viral replication.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Studies have demonstrated that 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts effectively with various biological targets. For instance:

  • It has been investigated for its ability to bind to RNA structures involved in HIV replication.
  • Molecular docking studies suggest that this compound can effectively disrupt protein-protein interactions crucial for viral polymerase activity .

Several compounds share structural similarities with 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group at position 7Enhanced solubility and potential for different biological activities
5-Methyl-[1,3,4]thiadiazoleSimilar nitrogen-containing heterocyclesDifferent pharmacological profiles
5-Methyl-[1,2,4]triazolo[3,4-b]quinazolin-6(5H)-oneContains quinazoline moietyPotential anti-cancer properties

The uniqueness of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific arrangement of nitrogen atoms and hydroxyl functionality that confers distinct biological activities compared to its analogs.

XLogP3

-0.5

UNII

J13JT2L1BY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35523-67-2
2503-56-2

Wikipedia

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-

General Manufacturing Information

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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